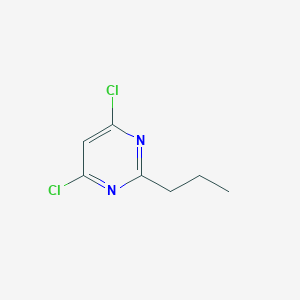
4,6-Dichloro-2-propylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dichloro-2-propylpyrimidine, also known as this compound, is a useful research compound. Its molecular formula is C7H8Cl2N2 and its molecular weight is 191.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
- Anticoagulant Activity :
-
Anti-inflammatory Properties :
- Recent studies have shown that pyrimidine derivatives exhibit anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). The structure-activity relationship (SAR) indicates that modifications to the pyrimidine ring can enhance these effects, suggesting potential therapeutic uses in inflammatory diseases .
- Antimicrobial Activity :
Agricultural Applications
- Herbicides :
Case Studies
Analyse Chemischer Reaktionen
Nucleophilic Substitution Reactions
The chlorine atoms at positions 4 and 6 are highly reactive toward nucleophiles due to electron withdrawal by the pyrimidine ring.
Key Reactions:
-
Amination : Treatment with amines (e.g., ammonia, alkylamines) under basic conditions replaces chlorine with amino groups. For example:
4 6 Dichloro 2 propylpyrimidine+R NH2Base4 Amino 6 chloro 2 propylpyrimidine+HClIn studies, saturated tertiary amines like N,N-diisopropylethylamine act as catalysts, with yields exceeding 60% at 60–90°C .
-
Alkoxylation : Reaction with alcohols (e.g., methanol, ethanol) in the presence of sodium methoxide substitutes chlorine with alkoxy groups:
4 6 Dichloro 2 propylpyrimidine+ROHNaOR4 6 Alkoxy 2 propylpyrimidineOptimal conditions involve polar aprotic solvents (e.g., DMF) at 65°C .
Table 1: Substitution Reactions of 4,6-Dichloro-2-propylpyrimidine
Catalytic Hydrogenation
Hydrogenation reduces nitro or chloro groups. For example, hydrogenation of 4,6-Dichloro-5-nitro-2-propylthiopyrimidine yields 4,6-Dichloro-5-amino-2-propylthiopyrimidine:
C7H6Cl2N3O2S+3H2Pd CC7H8Cl2N3S+2H2O
Key conditions: H₂ (10 bar), tert-butyl methyl ether, 65°C, yielding >90% conversion .
Coupling Reactions
The propyl group enables cross-coupling (e.g., Suzuki-Miyaura) for aryl functionalization. While direct data on 2-propyl derivatives is limited, analogous pyrimidines undergo palladium-catalyzed coupling with boronic acids at 80–100°C .
Biological Interactions
This compound derivatives exhibit anti-inflammatory and antimicrobial activity. For instance:
-
NO Inhibition : Chlorinated pyrimidines suppress nitric oxide (NO) production in macrophages (IC₅₀ = 2–36 μM) .
-
Antiplatelet Activity : Analogues like Ticagrelor (derived from 4,6-dichloro-5-propylpyrimidine) target P2Y₁₂ receptors .
Table 2: Biological Activity Data
| Derivative | Biological Target | IC₅₀/Activity | Source |
|---|---|---|---|
| 5-Fluoro-2-amino-4,6-dichloro | NO production | 2 μM | |
| Ticagrelor precursor | P2Y₁₂ receptor | Reversible antagonism |
Stability and Degradation
Under acidic or alkaline conditions, hydrolysis of chlorine atoms occurs:
4 6 Dichloro 2 propylpyrimidine+H2OpH 1 54 6 Hydroxy 2 propylpyrimidine+HCl
Degradation products include hydroxy derivatives and propylamine .
Eigenschaften
CAS-Nummer |
1197-28-0 |
|---|---|
Molekularformel |
C7H8Cl2N2 |
Molekulargewicht |
191.05 g/mol |
IUPAC-Name |
4,6-dichloro-2-propylpyrimidine |
InChI |
InChI=1S/C7H8Cl2N2/c1-2-3-7-10-5(8)4-6(9)11-7/h4H,2-3H2,1H3 |
InChI-Schlüssel |
AYIVVSYNNZZADH-UHFFFAOYSA-N |
SMILES |
CCCC1=NC(=CC(=N1)Cl)Cl |
Kanonische SMILES |
CCCC1=NC(=CC(=N1)Cl)Cl |
Synonyme |
4,6-DICHLORO-2-PROPYL-PYRIMIDINE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















